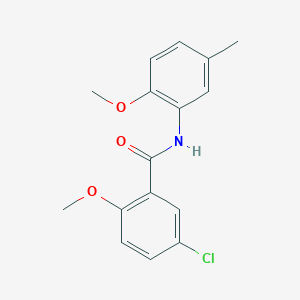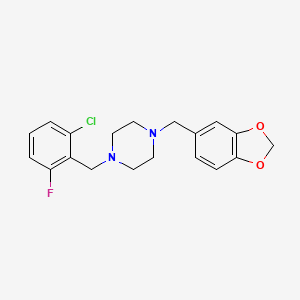
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW 501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its selective agonist activity towards PPARδ. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and insulin sensitivity. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved lipid metabolism, glucose homeostasis, and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its selective agonist activity towards PPARδ. This allows for the specific targeting of PPARδ and the identification of its downstream effects. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for the use of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in scientific research. One potential direction is the development of this compound as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another potential direction is the use of this compound as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective dosing strategies for its use in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-methoxy-5-methylphenol with thionyl chloride to produce 2-chloro-5-methylphenol. This is then reacted with 4-chloro-2-methoxybenzoic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity and is widely used in scientific research.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide has been extensively used in scientific research due to its selective agonist activity towards PPARδ. This has led to the identification of several potential therapeutic applications for this compound. It has been shown to have a positive effect on lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-15(21-3)13(8-10)18-16(19)12-9-11(17)5-7-14(12)20-2/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQWSGPJHBZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5003974.png)

![6,7-dimethoxy-2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003991.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
![diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B5004017.png)
![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)
